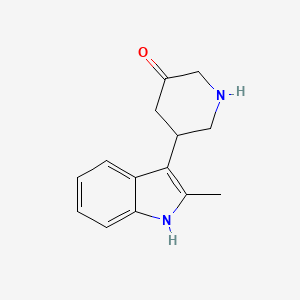
Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a quinoline ring system substituted with formyl, methoxy, and carboxylate groups.
Méthodes De Préparation
Analyse Des Réactions Chimiques
Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the formyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce different functional groups into the quinoline ring, resulting in a variety of derivatives .
Applications De Recherche Scientifique
Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antiviral, anticancer, and antimicrobial properties . Additionally, it is used in the development of new therapeutic agents and as a tool for studying biological pathways and molecular targets .
Mécanisme D'action
The mechanism of action of Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and inhibition of microbial growth . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate can be compared with other quinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde and 6-quinolinecarboxylic acid . These compounds share a similar quinoline ring system but differ in their substituents, leading to variations in their biological activities and applications.
Propriétés
Formule moléculaire |
C14H13NO4 |
|---|---|
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
ethyl 3-formyl-8-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C14H13NO4/c1-3-19-14(17)11-5-10-4-9(8-16)7-15-13(10)12(6-11)18-2/h4-8H,3H2,1-2H3 |
Clé InChI |
ACLWJAGIXFKRDQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)



![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)





![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione](/img/structure/B13930108.png)
